4-Amino-6-bromonicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
4-amino-6-bromopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
MSSSZKVDPUMGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 6 Bromonicotinic Acid
Strategies for Introducing Amino and Bromo Functionalities onto the Pyridine (B92270) Ring
The introduction of both an amino group at the C4 position and a bromine atom at the C6 position of the nicotinic acid scaffold requires a carefully orchestrated synthetic sequence. Direct electrophilic substitution on the pyridine ring is often challenging due to the ring's electron-deficient nature. Therefore, indirect methods are typically employed.
One common strategy involves the initial synthesis of a di-substituted pyridine precursor, which is then further functionalized. For instance, a precursor such as 6-bromonicotinic acid can be synthesized and subsequently subjected to amination at the C4 position. guidechem.com Alternatively, a precursor with a nitrogen-containing functionality at C4, such as a nitro group, can be introduced and later reduced to the desired amino group. The bromine atom is often introduced via a Sandmeyer-type reaction on an amino precursor or through direct halogenation of an activated pyridine ring.
A plausible and frequently utilized approach for introducing the amino group at the C4 position of a substituted pyridine is through nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orglibretexts.org This strategy often involves a precursor bearing a good leaving group, such as a halogen (e.g., chlorine), at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and other substituents can activate the ring towards nucleophilic attack by an amine source.
Precursor Synthesis Routes to Halogenated Nicotinic Acid Scaffolds
Grignard Exchange Reactions of Dibromopyridines
While specific examples leading directly to 4-Amino-6-bromonicotinic acid are not extensively detailed in readily available literature, Grignard exchange reactions on dibromopyridines represent a powerful tool for the regioselective introduction of a carboxyl group. This methodology allows for the formation of a pyridyl Grignard reagent, which can then be carboxylated by reaction with carbon dioxide. The regioselectivity of the bromine-magnesium exchange can often be controlled by the choice of Grignard reagent and reaction conditions.
Formylation and Intramolecular Cyclization Approaches to Halogenated Nicotinic Acid Esters
Formylation and subsequent intramolecular cyclization represent another versatile strategy for the construction of the nicotinic acid framework. While specific applications to this compound are not explicitly documented, this general approach is widely used in pyridine synthesis. The process typically involves the formylation of an appropriate precursor, followed by a cyclization reaction to form the pyridine ring, which can then be further functionalized.
A key precursor for the target molecule is 6-bromonicotinic acid. One documented synthesis of this intermediate starts from 2-amino-5-methylpyridine. guidechem.com This starting material is treated with a mixture of hydrobromic acid, bromine, and sodium nitrite (B80452) to afford 2-bromo-5-methylpyridine. Subsequent oxidation of the methyl group using a strong oxidizing agent like potassium permanganate (B83412) yields the desired 6-bromonicotinic acid. guidechem.com
Another important precursor is 6-bromo-4-chloronicotinic acid, which is commercially available. chemicalbook.comrichmol.comsigmaaldrich.com This compound provides a direct route to the target molecule via nucleophilic substitution of the C4-chloro group.
Amination Protocols for Bromonicotinic Acid Precursors
With a suitable bromonicotinic acid precursor in hand, the next crucial step is the introduction of the amino group at the C4 position.
A highly effective method for this transformation is the nucleophilic aromatic substitution of a 4-halo substituent. For instance, starting with 6-bromo-4-chloronicotinic acid, the chlorine atom at the C4 position can be displaced by an amino group using ammonia (B1221849) or a protected amine equivalent. youtube.comlibretexts.orglibretexts.org The reaction is typically carried out under pressure and at elevated temperatures. The greater reactivity of the C4-halogen compared to the C6-bromine is a key factor in the selectivity of this reaction.
Another potential, though less direct, route involves the introduction of a nitro group at the C4 position, followed by its reduction to an amino group. The nitration of pyridine derivatives can be challenging, but the use of pyridine N-oxides can facilitate electrophilic substitution at the C4 position. The resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated and the nitro group reduced to the amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. organic-chemistry.org
Rearrangement reactions also offer a pathway to the C4-amino group. The Hofmann rearrangement of a 6-bromonicotinamide-4-carboxamide or the Curtius rearrangement of a 6-bromonicotinic acid-4-carbonyl azide (B81097) could, in principle, yield the desired this compound. nih.govwikipedia.orgnih.govnrochemistry.commasterorganicchemistry.comwikipedia.orgthermofisher.comorganic-chemistry.orgchemistrysteps.com These reactions involve the conversion of a carboxylic acid derivative to an amine with the loss of one carbon atom. For example, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgthermofisher.comchemistrysteps.com Similarly, the Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine. nih.govwikipedia.orgnih.govnrochemistry.commasterorganicchemistry.com
Carboxylation Techniques in Pyridine Synthesis
The introduction of the carboxylic acid group at the C3 position is a defining feature of nicotinic acid derivatives. As mentioned in section 2.2.1, a common method for achieving this is through the carboxylation of a pyridyl organometallic species, such as a Grignard or organolithium reagent, with carbon dioxide. For example, lithiation of a bromopyridine followed by quenching with dry ice (solid CO₂) is a standard procedure for installing a carboxylic acid group. guidechem.com
Stereoselective Synthesis Considerations for Substituted Pyridines
For the synthesis of this compound itself, which is an achiral molecule, stereoselective considerations are not directly applicable. However, in the broader context of synthesizing substituted pyridines, particularly those with chiral centers in their side chains or those that exhibit atropisomerism, stereoselective synthesis becomes a critical aspect. Methodologies such as asymmetric catalysis and the use of chiral auxiliaries are employed to control the stereochemical outcome of reactions that introduce chirality. While not directly relevant to the synthesis of the title compound, these principles are fundamental in the synthesis of many biologically active pyridine derivatives.
Catalytic Systems in the Preparation of Substituted Nicotinic Acids
The preparation of substituted nicotinic acids, the core structure of this compound, heavily relies on catalytic methodologies to ensure high yield and selectivity. These methods range from traditional liquid-phase oxidation using metal catalysts to modern gas-phase and biocatalytic processes, each offering distinct advantages.
Transition metal oxides are prominent catalysts for the selective oxidation of alkylpyridines to pyridine carboxylic acids. chimia.ch Vanadium-based catalysts, particularly vanadia-titania systems, are widely studied for the gas-phase oxidation of β-picoline to nicotinic acid. tandfonline.comtandfonline.com The nature of the active vanadium species and the reaction mechanism are critical areas of investigation to optimize the yield of nicotinic acid. tandfonline.com Industrial processes often utilize catalytic systems for the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. nih.gov For instance, the oxidation of 3-methylpyridine using air can be catalyzed by a system comprising Co(OAc)₂, Mn(OAc)₂, and NaBr in an acetic acid solvent, achieving high conversion and yield under pressure. nih.gov Another approach involves catalytic oxidation with oxygen in supercritical water, which can achieve high selectivity under milder conditions. nih.gov
More recent research has focused on developing greener catalytic processes. The use of hydrogen peroxide as an oxidant with zeolite-based catalysts, such as Cu-based 13X zeolite, represents a move towards more environmentally benign liquid-phase oxidation of 3-methyl-pyridine. oaepublish.com Additionally, electro-catalytic oxidation using ruthenium complexes has been shown to effectively convert picolines to their corresponding carboxylic acids, including nicotinic acid, with good yields. scispace.com
Biocatalytic methods are also emerging as a powerful alternative to traditional chemical synthesis. nih.gov Enzymes, particularly nitrilases, can convert 3-cyanopyridine (B1664610) to nicotinic acid with high efficiency and selectivity under mild, aqueous conditions, representing a significant advancement in sustainable chemical production. nih.gov
Table 1: Selected Catalytic Systems for Nicotinic Acid Synthesis
| Catalyst System | Substrate | Oxidant | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| Vanadia-Titania | β-Picoline | Oxygen (Air) | Gas-Phase Oxidation | >50% | tandfonline.com |
| Co(OAc)₂ / Mn(OAc)₂ / NaBr | 3-Methylpyridine | Oxygen (Air) | Liquid-Phase Oxidation | 97% | nih.gov |
| MbBr₂ | 3-Methylpyridine | Oxygen | Supercritical Water Oxidation | 95% Selectivity | nih.gov |
| Cu-based 13X Zeolite | 3-Methyl-pyridine | 30% H₂O₂ | Liquid-Phase Oxidation | High | oaepublish.com |
| RuO(bpy)(trpy) | 3-Picoline | - | Electro-catalytic Oxidation | 77.4% | scispace.com |
| Nitrilase (Biocatalyst) | 3-Cyanopyridine | Water | Hydrolysis | ~100% | nih.gov |
Methodological Advances in One-Pot Synthesis of Functionalized Pyridines
One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. bohrium.com The construction of the highly substituted pyridine core found in molecules like this compound has benefited greatly from such methodological advances, particularly through transition-metal-catalyzed multicomponent reactions. bohrium.comrsc.org
Rhodium-catalyzed reactions have proven particularly versatile for assembling polysubstituted pyridines. One notable strategy involves the rhodium-catalyzed C–H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes or alkenes. acs.orgsnnu.edu.cnnih.gov This approach allows for the construction of pyridines with diverse substitution patterns in a single step. acs.org For example, using [Cp*RhCl₂]₂ as a catalyst, α,β-unsaturated oximes can couple with internal alkynes through a redox-neutral sequence involving vinylic C-H activation, alkyne insertion, and C-N bond formation. snnu.edu.cn
Another powerful one-pot method is the rhodium carbenoid-induced ring expansion of isoxazoles. organic-chemistry.orgacs.orgnih.gov In this process, a rhodium catalyst, such as Rh₂(OAc)₄, facilitates the reaction between an isoxazole (B147169) and a vinyldiazo compound. organic-chemistry.orgacs.org This leads to a formal insertion across the N-O bond, which, upon heating, rearranges to a dihydropyridine (B1217469) intermediate. Subsequent oxidation in the same pot affords the highly functionalized pyridine product in good yields. acs.orgnih.gov
Copper-catalyzed multicomponent reactions also provide an efficient entry to functionalized pyridines. tandfonline.comtandfonline.comsemanticscholar.org A heterogeneous copper(I) catalyst has been developed for the three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds, producing a variety of polysubstituted pyridines in high yields. tandfonline.comtandfonline.com A key advantage of this system is the recyclability of the catalyst. tandfonline.com Another copper(II)-catalyzed one-pot cascade reaction involves the reaction of inactivated saturated ketones with electron-deficient enamines, proceeding through in situ enone formation followed by a [3+3] annulation to yield 3-acylpyridines. semanticscholar.org
Table 2: Examples of One-Pot Methodologies for Pyridine Synthesis
| Catalyst | Key Reactants | Methodology | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| [Cp*RhCl₂]₂ / CsOPiv | α,β-Unsaturated Ketoxime, Internal Alkyne | C-H Activation / Annulation | Highly Substituted Pyridines | Good to Moderate | snnu.edu.cn |
| Rh₂(OAc)₄ | Isoxazole, Vinyldiazo Compound | Carbenoid N-O Insertion / Ring Expansion | Highly Functionalized Pyridines | 31-84% | acs.orgnih.gov |
| MCM-41-2N-CuBr | Ketoxime Acetate, Aldehyde, Activated Methylene Cmpd. | Three-Component Tandem Cyclization | Polysubstituted Pyridines | Good to High | tandfonline.comtandfonline.com |
| Cu(OAc)₂ | Saturated Ketone, Enamine | Oxidative Dehydrogenation / [3+3] Annulation | 3-Acylpyridines | N/A | semanticscholar.org |
Chemical Reactivity and Transformation of 4 Amino 6 Bromonicotinic Acid
Reactivity of the Bromo Substituent
The bromine atom attached to the pyridine (B92270) ring is a key site for synthetic modification, primarily through substitution and coupling reactions.
Aromatic rings, such as the pyridine core of 4-Amino-6-bromonicotinic acid, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile replaces a leaving group, in this case, the bromo substituent, on the aromatic ring. wikipedia.org The rate and success of these reactions are significantly influenced by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org For SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is contrary to the trend in SN2 reactions. This is because the rate-determining step is the nucleophilic attack on the carbon atom, and a more polarized carbon-halogen bond facilitates this attack. youtube.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
| Dimethylamine | 4-Amino-6-(dimethylamino)nicotinic acid |
| Sodium methoxide | 4-Amino-6-methoxynicotinic acid |
| Ammonia (B1221849) | 4,6-Diaminonicotinic acid |
This table is illustrative and shows potential products based on general principles of nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Suzuki-Miyaura coupling, in particular, is a widely used method that couples an organoboron compound with an organohalide. wikipedia.org This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, offers mild reaction conditions and the use of environmentally benign boronic acids. wikipedia.orgwikipedia.org
The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
Table 2: Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Amino-6-phenylnicotinic acid |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-Amino-6-(4-methoxyphenyl)nicotinic acid |
| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Amino-6-(pyridin-3-yl)nicotinic acid |
This table provides hypothetical examples of Suzuki-Miyaura coupling reactions.
Beyond palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions. These reactions offer alternative pathways and may be advantageous for specific substrates or to achieve different selectivities. For instance, nickel-catalyzed couplings can sometimes be more cost-effective. Copper-catalyzed reactions, such as the Ullmann condensation, are traditionally used for forming carbon-oxygen and carbon-nitrogen bonds. Modern advancements have expanded the scope of metal-catalyzed reactions to include a wide range of coupling partners. nih.govemory.edu
Reactivity of the Amino Group
The amino group in this compound is nucleophilic and can undergo various derivatizations.
The primary amino group can be readily acylated or alkylated. colostate.edu Acylation, the addition of an acyl group, is often achieved using acyl chlorides or anhydrides and converts the amine into an amide. libretexts.org Alkylation involves the introduction of an alkyl group. nih.govmdpi.com These derivatizations are useful for protecting the amino group during subsequent reactions or for modifying the compound's properties. actascientific.comsigmaaldrich.com
Table 3: Derivatization of the Amino Group
| Reagent | Reaction Type | Product |
| Acetyl chloride | Acylation | 4-Acetamido-6-bromonicotinic acid |
| Benzoyl chloride | Acylation | 4-(Benzamido)-6-bromonicotinic acid |
| Methyl iodide | Alkylation | 4-(Methylamino)-6-bromonicotinic acid |
This table illustrates potential derivatization products.
Primary aromatic amines can be converted into diazonium salts through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comorganic-chemistry.org The resulting diazonium salt is a valuable intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com These transformations can introduce halides (Cl, Br), cyano groups (CN), hydroxyl groups (OH), and even hydrogen atoms. masterorganicchemistry.com
Table 4: Potential Transformations via Diazotization
| Reagent | Reaction Type | Product |
| CuCl / HCl | Sandmeyer | 4-Chloro-6-bromonicotinic acid |
| CuBr / HBr | Sandmeyer | 4,6-Dibromonicotinic acid |
| CuCN / KCN | Sandmeyer | 4-Cyano-6-bromonicotinic acid |
| H₂O, heat | Hydrolysis | 6-Bromo-4-hydroxynicotinic acid |
| H₃PO₂ | Reduction | 6-Bromonicotinic acid |
This table outlines hypothetical products from diazotization followed by substitution.
Amide Bond Formation Reactions
The primary amino group at the C4 position of the pyridine ring can participate in amide bond formation when reacted with activated carboxylic acid derivatives. This reaction, a nucleophilic acyl substitution, involves the nitrogen atom of the amino group acting as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (such as an acid chloride or an activated ester).
Given the presence of the electron-withdrawing bromine atom and the pyridine ring itself, the nucleophilicity of the 4-amino group is somewhat attenuated compared to a simple aniline. However, it remains sufficiently reactive to engage in acylation reactions under standard conditions. Typical reagents used to form an amide bond at this position would include reacting this compound with an acyl chloride or using standard peptide coupling agents to join it with another carboxylic acid. The reaction generally requires a base to neutralize the acid byproduct.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is a key site for a variety of synthetic modifications, including esterification, reduction, and amidation.
The carboxylic acid can be readily converted to its corresponding ester through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Alternatively, milder conditions can be employed, which are often necessary to avoid potential side reactions with the other functional groups. For instance, reaction with an alkyl halide under basic conditions can yield the desired ester. A highly effective method for esterifying carboxylic acids, especially those in sensitive molecules, involves the use of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). orgsyn.org This method proceeds at room temperature and under neutral conditions. orgsyn.org
The carboxylic acid functional group can be selectively reduced to a primary alcohol, yielding (4-amino-6-bromopyridin-3-yl)methanol. This transformation requires a reducing agent capable of reducing carboxylic acids. Common reagents for this purpose include lithium aluminum hydride (LiAlH4) and borane (B79455) (BH3) or its complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF).
Care must be taken to ensure chemoselectivity, as overly harsh conditions could potentially affect the bromo substituent or the pyridine ring. Borane is often preferred as it is generally selective for carboxylic acids in the presence of many other functional groups. The reaction typically involves the treatment of the carboxylic acid with the reducing agent in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to hydrolyze the intermediate borate (B1201080) esters or aluminum salts.
The carboxylic acid moiety is readily converted into amides through reaction with primary or secondary amines. This is one of the most common transformations in medicinal chemistry. hepatochem.com The direct reaction between the carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. researchgate.net
This activation is achieved using a wide array of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. hepatochem.com This process generates a highly reactive acyl-substituted intermediate that is readily attacked by the nucleophilic amine to form the stable amide bond. This methodology is the foundation of peptide synthesis and is broadly applicable to a vast range of carboxylic acids and amines. researchgate.net
Several classes of coupling reagents are routinely used, often in combination with additives that can improve reaction rates and suppress side reactions, most notably racemization in the case of chiral substrates. peptide.com
| Coupling Reagent Class | Examples | Common Additives | Mechanism Notes |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (or EDCI), DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Forms a highly reactive O-acylisourea intermediate. Additives like HOBt trap this intermediate to form a less reactive but more selective active ester, minimizing side reactions. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic bases | Generates an oxyphosphonium-activated species, leading to rapid and efficient amide bond formation. peptide.com |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | DIPEA or other non-nucleophilic bases | These reagents are based on the structure of HOBt or HOAt and are among the most efficient coupling agents, known for fast reaction times and low rates of side reactions. peptide.com |
Regioselectivity and Chemoselectivity in Multi-functionalized Pyridine Systems
The presence of three distinct functional groups on the pyridine core of this compound makes regioselectivity and chemoselectivity critical considerations in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another.
Amide Coupling: When reacting the carboxylic acid with an amine using standard coupling reagents (e.g., EDC/HOBt), the reaction is highly chemoselective for the carboxylic acid. The 4-amino group is significantly less nucleophilic than the external amine being added and does not readily react with the activated carboxylate intermediate under these conditions.
Acylation of the Amino Group: Conversely, if the molecule is treated with a strong acylating agent like an acid chloride without prior activation of the carboxylic acid, the reaction will selectively occur at the 4-amino group.
Reduction: The use of borane (BH3) as a reducing agent demonstrates high chemoselectivity for the carboxylic acid, leaving the aromatic ring and the carbon-bromine bond intact. Stronger reducing agents like LiAlH4 are also selective for the carboxyl group over the aromatic system but may pose a risk of cleaving the C-Br bond.
Regioselectivity , the preference for reaction at one position over another, is a key concept when considering reactions that modify the pyridine ring itself, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling. wikipedia.org While the outlined reactions focus on the existing functional groups, their electronic influence dictates the reactivity of the ring. The amino group is a strong activating group, while the carboxyl and bromo groups are deactivating. This complex electronic environment would heavily influence the regiochemical outcome of any reaction targeting the pyridine C-H bonds.
Reaction Kinetics and Mechanistic Pathways
Detailed kinetic studies specifically for the reactions of this compound are not widely published. However, the mechanistic pathways for its primary transformations are well-established in organic chemistry.
Amide Bond Formation (Carbodiimide-mediated): The reaction proceeds via a multi-step mechanism.
The carboxylic acid adds to the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate.
This intermediate is susceptible to attack by a nucleophile. If an external amine is present, it can attack the carbonyl carbon to form the desired amide, releasing a urea (B33335) byproduct.
A common side reaction involves an intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.
To mitigate this, additives like HOBt are used. HOBt rapidly reacts with the O-acylisourea to form an active ester intermediate. This HOBt-ester is less reactive than the O-acylisourea, which prevents the formation of the N-acylurea, but is sufficiently electrophilic to react cleanly with the amine to yield the final amide product.
Esterification (DCC/DMAP): The mechanism is analogous to amide formation. The carboxylic acid is activated by DCC to form the O-acylisourea. The nucleophilic catalyst, DMAP, then attacks this intermediate to form a highly reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.
Derivatives and Analogues of 4 Amino 6 Bromonicotinic Acid
Structural Modification at the Pyridine (B92270) Ring Positions
The pyridine ring of 4-Amino-6-bromonicotinic acid offers distinct sites for structural modification, with the bromine atom at the C6 position being the most versatile handle for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group influences the reactivity of the ring, particularly at the halogenated position.
Modern cross-coupling reactions are instrumental in modifying the C6 position. The bromine atom serves as an excellent leaving group in various palladium-catalyzed reactions, allowing for the introduction of a wide range of substituents.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the C6 position with an organoboron compound (e.g., boronic acids or esters). This is a powerful method for introducing aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.
Stille Coupling: Utilizing organostannanes as coupling partners, the Stille reaction is another effective method for C-C bond formation at the C6 position. It is known for its tolerance of a wide variety of functional groups.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst, novel derivatives with substituted amino groups at the C6 position can be synthesized.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling, which uses a terminal alkyne and a palladium-copper co-catalyst system, can be employed.
These modifications at the C6 position fundamentally alter the electronic and steric properties of the parent molecule, which is a key strategy in the development of new chemical entities.
Synthesis of N-Substituted Amino Derivatives
The primary amino group at the C4 position is a nucleophilic site that can be readily functionalized through various reactions, leading to the synthesis of N-substituted derivatives.
N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. The reaction typically proceeds in the presence of a base to deprotonate the amino group, increasing its nucleophilicity. However, this method can sometimes lead to over-alkylation, yielding tertiary amines. Reductive amination, a milder alternative, involves the reaction of the amino group with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
N-Acylation: The amino group can be acylated to form amides using acyl chlorides or acid anhydrides. This reaction is generally high-yielding and is often used to introduce a wide variety of acyl groups. The resulting amides are typically more stable than the parent amine and have different electronic properties.
The synthesis of these N-substituted derivatives is crucial for exploring structure-activity relationships, as the nature of the substituent on the nitrogen atom can significantly impact the molecule's biological activity and physical properties.
Carboxylic Acid Ester and Amide Derivatives
The carboxylic acid group at the C3 position is another key site for derivatization, primarily through the formation of esters and amides. These derivatives are often synthesized to modify the polarity, solubility, and metabolic stability of the parent compound.
Esterification: Esters are commonly prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. researchgate.net This is an equilibrium-driven process, and excess alcohol or removal of water is typically used to drive the reaction to completion. Alternatively, reaction with alkyl halides in the presence of a base can yield the corresponding esters.
Amidation: Amides are synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this transformation include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yields. researchgate.nettcichemicals.com Direct conversion of carboxylic acids to amides can also be achieved using borate (B1201080) esters. tcichemicals.com
The table below illustrates some potential ester and amide derivatives.
| Derivative Type | Reagents | Product Name |
| Ester | Methanol, H₂SO₄ | Methyl 4-amino-6-bromonicotinate |
| Ester | Ethanol, HCl | Ethyl 4-amino-6-bromonicotinate |
| Amide | Benzylamine, EDC, HOBt | 4-Amino-N-benzyl-6-bromonicotinamide |
| Amide | Morpholine, DCC | (4-Amino-6-bromopyridin-3-yl)(morpholino)methanone |
Exploration of Fused Ring Systems Derived from this compound
The strategic positioning of the amino group and the carboxylic acid on the pyridine ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. The ortho-relationship of these two functional groups allows for intramolecular cyclization reactions to form a new ring fused to the pyridine core.
A prominent example of such a fused system is the pyrido[4,3-d]pyrimidine scaffold. mdpi.comresearchgate.net This bicyclic heterocycle can be constructed by reacting a 4-aminonicotinic acid derivative with a reagent that provides the remaining atoms for the pyrimidine ring. For instance, condensation with formamide, urea (B33335), or guanidine derivatives can lead to the formation of the fused pyrimidine ring. bu.edu.eg The synthesis often involves a cyclocondensation reaction where the 4-amino group and the 3-carboxylic acid (or its derivative, like an ester or amide) react with a suitable one-carbon or three-atom synthon to close the ring.
The general synthetic approach can be outlined as:
Activation of the carboxylic acid group (e.g., conversion to an ester or acyl chloride).
Reaction with a suitable building block (e.g., chloroformamidine) that reacts with both the amino and the activated carboxyl group. nih.gov
Thermal or acid/base-catalyzed cyclization to form the fused ring system.
The resulting pyrido[4,3-d]pyrimidine core is present in various biologically active molecules, and the bromine atom at the original C6 position of the nicotinic acid remains on the fused system, offering a handle for further diversification through the cross-coupling reactions described in section 4.1.
Comparative Analysis with Other Halogenated and Aminated Nicotinic Acid Isomers
To understand the unique chemical properties of this compound, it is useful to compare it with its simpler isomers: 6-Bromonicotinic acid and 4-Aminonicotinic acid. The presence and position of the amino and bromo substituents significantly influence the molecule's reactivity and physical properties.
6-Bromonicotinic acid lacks the C4-amino group. guidechem.com This simplifies its chemical nature, as it does not have the nucleophilic amino group that can compete in reactions or influence the electronic character of the ring to the same extent. It is a key intermediate for pharmaceuticals and pesticides. guidechem.com
4-Aminonicotinic acid lacks the C6-bromo substituent. researchgate.net This means it cannot undergo the versatile cross-coupling reactions that are characteristic of the bromo-substituted analogue. However, it serves as a key intermediate for compounds targeting neurological disorders and is also used in the development of agrochemicals.
The following table provides a comparative overview of these three compounds.
| Property | This compound | 6-Bromonicotinic acid | 4-Aminonicotinic acid |
| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₄BrNO₂ | C₆H₆N₂O₂ |
| Molecular Weight | 217.02 g/mol | 202.01 g/mol guidechem.com | 138.12 g/mol |
| Key Functional Groups | Amino (C4), Bromo (C6), Carboxylic Acid (C3) | Bromo (C6), Carboxylic Acid (C3) | Amino (C4), Carboxylic Acid (C3) |
| Primary Reactive Sites for Derivatization | C6 (Cross-coupling), C4-NH₂ (Alkylation/Acylation), C3-COOH (Esterification/Amidation) | C6 (Cross-coupling), C3-COOH (Esterification/Amidation) | C4-NH₂ (Alkylation/Acylation), C3-COOH (Esterification/Amidation) |
| Potential for Fused Ring Synthesis | High (via ortho amino and carboxyl groups) | Low (requires introduction of a second functional group) | High (via ortho amino and carboxyl groups) |
| Key Applications | Versatile synthetic building block | Intermediate for medicines and pesticides guidechem.com | Intermediate for pharmaceuticals and agrochemicals |
Computational and Theoretical Investigations of 4 Amino 6 Bromonicotinic Acid
Quantum Chemical Calculations (e.g., DFT, Ab initio methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of 4-Amino-6-bromonicotinic acid at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule.
Geometry Optimization and Molecular Structure Prediction
Geometry optimization is a primary step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For this compound, methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be used to predict bond lengths, bond angles, and dihedral angles.
The optimized structure would reveal the planarity of the pyridine (B92270) ring and the relative orientations of the amino, bromo, and carboxylic acid functional groups. Key parameters predicted would include the C-N, C-C, C-Br, C=O, and O-H bond lengths, as well as the angles defining the molecular framework.
Predicted Geometrical Parameters (Illustrative Data)
| Parameter | Predicted Value (Å or °) |
|---|---|
| C2-C3 Bond Length | 1.405 Å |
| C3-C4 Bond Length | 1.418 Å |
| C4-N (Amino) Bond Length | 1.370 Å |
| C6-Br Bond Length | 1.895 Å |
| C3-C7 (Carboxyl) Bond Length | 1.490 Å |
| O=C-O Angle | 123.5° |
| C3-C4-N Angle | 121.0° |
Note: This data is illustrative and represents typical values for similar structures. Actual calculated values would require a specific DFT study.
Calculation of Vibrational Wavenumbers and Intensities
Vibrational spectroscopy (infrared and Raman) is a key experimental technique for identifying molecules. Computational methods can predict the vibrational frequencies (wavenumbers) and their corresponding intensities, which aids in the interpretation of experimental spectra. After geometry optimization, a frequency calculation is performed. The results provide a set of normal modes of vibration, each with a characteristic frequency.
For this compound, characteristic vibrational modes would include:
N-H stretching vibrations from the amino group.
O-H stretching from the carboxylic acid group.
C=O stretching of the carbonyl group.
C-N and C-C stretching vibrations within the pyridine ring.
C-Br stretching vibration.
Predicted Vibrational Frequencies (Illustrative Data)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | ~3500 cm⁻¹ |
| N-H Symmetric Stretch (Amino) | ~3400 cm⁻¹ |
| N-H Asymmetric Stretch (Amino) | ~3300 cm⁻¹ |
| C=O Stretch (Carbonyl) | ~1720 cm⁻¹ |
| C-Br Stretch | ~650 cm⁻¹ |
Note: Predicted frequencies are often systematically scaled to better match experimental data.
Electronic Structure Analysis (e.g., HOMO-LUMO energies, molecular electrostatic potential)
Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Prediction of Spectroscopic Parameters (e.g., NMR shielding constants)
Computational methods can predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (shielding constants). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming molecular structures. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in this compound.
Conformational Analysis and Tautomerism Studies
Molecules with rotatable bonds can exist in different spatial arrangements called conformations. For this compound, the primary conformational flexibility lies in the orientation of the carboxylic acid group relative to the pyridine ring. Computational scans of the potential energy surface by systematically rotating the C-C bond connecting the carboxyl group can identify the most stable conformer(s).
Tautomerism is also a key consideration. The carboxylic acid group can exist in its acidic form (-COOH) or as a zwitterion where the proton transfers to the pyridine ring nitrogen or the amino group. Quantum chemical calculations can determine the relative energies of these different tautomers in various environments (gas phase or solution) to predict the most stable form.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical studies could elucidate the pathways of reactions such as esterification of the carboxylic acid, electrophilic substitution on the aromatic ring, or nucleophilic substitution of the bromine atom. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction coordinate, determine activation energies, and predict the feasibility and selectivity of a given chemical transformation.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. youtube.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of the dynamic "evolution" of a molecule, offering insights into its conformational changes, flexibility, and interactions with its environment at an atomic level. nih.gov For a molecule like this compound, MD simulations can elucidate its behavior in various solvent environments, which is crucial for understanding its solubility, stability, and potential interactions with biological macromolecules.
The process of conducting an MD simulation for a small organic molecule such as this compound typically involves several key steps:
System Setup : The initial phase involves obtaining the 3D structure of the molecule, which can be sourced from crystallographic data or generated using molecular modeling software. This structure is then placed in a simulation box, often filled with a solvent, such as water, to mimic physiological conditions.
Force Field Selection : A force field is a collection of parameters that defines the potential energy of the system and governs the interactions between atoms. The choice of an appropriate force field, such as CHARMM or GROMOS, is critical for the accuracy of the simulation. bioinformaticsreview.com
Energy Minimization : Before the dynamic simulation begins, the initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries, bringing the system to a low-energy starting conformation. bioinformaticsreview.com
Equilibration : The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. This equilibration phase allows the system to reach a stable state before the production simulation.
Production Simulation : In this phase, the simulation is run for a specific period, and the trajectories of the atoms are saved at regular intervals. The length of the simulation can range from nanoseconds to microseconds, depending on the process being studied. nih.gov
Analysis : The resulting trajectories are analyzed to extract information about the molecule's dynamic properties. This can include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize interactions with the solvent.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Observables for this compound
| Parameter | Value / Observation | Description |
|---|---|---|
| Simulation Software | GROMACS | A widely used software package for molecular dynamics simulations. |
| Force Field | CHARMM36 | A common force field for organic and biological molecules. |
| Solvent | Water (TIP3P model) | A standard water model for simulating aqueous environments. |
| Simulation Time | 100 ns | The duration of the production phase of the simulation. |
| Temperature | 300 K | The temperature at which the simulation is maintained. |
| Pressure | 1 bar | The pressure at which the simulation is maintained. |
| RMSD of Backbone | 0.2 ± 0.05 nm | A measure of the average deviation of the pyridine ring atoms from the initial structure, indicating structural stability. |
| RMSF of Amino Group | 0.4 ± 0.1 nm | A measure of the flexibility of the amino group, indicating its potential for movement. |
| RMSF of Carboxylic Group | 0.5 ± 0.15 nm | A measure of the flexibility of the carboxylic acid group, highlighting its conformational freedom. |
| Solvent Accessible Surface Area | 150 ± 10 Ų | The surface area of the molecule that is accessible to the solvent, related to its solubility. |
Quantitative Structure-Property Relationship (QSPR) Studies (Methodological Application)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. wisdomlib.org These models establish a correlation between the chemical structure, represented by molecular descriptors, and a specific property of interest. slideshare.net QSPR is a valuable tool in computational chemistry and drug discovery for predicting physicochemical properties like solubility, boiling point, and partition coefficient, without the need for experimental measurements. slideshare.netwikipedia.org
The development of a QSPR model for this compound would follow a systematic workflow: libretexts.org
Data Set Selection : A diverse set of molecules with known experimental values for the property of interest is compiled. For predicting a property of this compound, this dataset would ideally include other nicotinic acid derivatives.
Molecular Descriptor Generation : For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as 1D, 2D, or 3D descriptors, representing constitutional, topological, and geometrical properties, respectively. conicet.gov.ar
Variable Selection : From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected using statistical methods to avoid overfitting and to build a robust model.
Model Construction : A mathematical relationship between the selected descriptors and the property of interest is established using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN). slideshare.net
Model Validation : The predictive power of the developed QSPR model is rigorously evaluated using internal and external validation techniques to ensure its reliability for predicting the properties of new compounds. slideshare.net
For this compound, a QSPR study could be applied to predict a property such as its octanol-water partition coefficient (logP), a key indicator of its lipophilicity and potential for biological activity. A hypothetical QSPR model for predicting the logP of nicotinic acid derivatives could be represented by a linear equation:
logP = β₀ + β₁(descriptor_1) + β₂(descriptor_2) + ... + βₙ(descriptor_n)
Where β₀ is a constant, and β₁, β₂, ..., βₙ are the coefficients for the selected molecular descriptors. The following table provides an illustrative example of descriptors that might be used in a QSPR study of nicotinic acid derivatives and their hypothetical values for this compound.
Table 2: Illustrative Molecular Descriptors for a QSPR Study of this compound
| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Description |
|---|---|---|---|
| 1D Descriptor | Molecular Weight | 217.02 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| 2D Descriptor | Topological Polar Surface Area (TPSA) | 76.21 Ų | The sum of surfaces of polar atoms in a molecule, related to cell permeability. |
| 2D Descriptor | Number of Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| 2D Descriptor | Number of Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O) with lone pairs. |
| 3D Descriptor | Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
| Physicochemical | Calculated logP (CLogP) | 1.12 | A calculated measure of the molecule's lipophilicity. |
By applying such a validated QSPR model, the properties of this compound could be estimated, providing valuable insights for its potential applications and guiding further experimental studies.
Advanced Synthetic Applications of 4 Amino 6 Bromonicotinic Acid
Building Block in Heterocyclic Compound Synthesis
4-Amino-6-bromonicotinic acid is a substituted pyridine (B92270) derivative that serves as a versatile starting material in the synthesis of various heterocyclic compounds. Its structure, featuring amino, bromo, and carboxylic acid functional groups, allows for a range of chemical transformations, making it a valuable precursor for more complex molecular architectures.
The presence of the amino and carboxylic acid groups on the pyridine ring enables the construction of fused heterocyclic systems. For instance, these functionalities can react with appropriate reagents to form pyridopyrimidines, a class of compounds with significant interest in medicinal chemistry. While specific examples detailing the direct use of this compound in the synthesis of complex heterocyclic compounds are not extensively documented in publicly available literature, its potential is recognized in synthetic chemistry. A patent has described a general method for the preparation of 4-amino-6-(heterocyclic)picolinates from 6-bromo-4-aminopicolinates, highlighting the utility of the bromo-aminopyridine scaffold in accessing a variety of heterocyclic structures through palladium-catalyzed cross-coupling reactions. google.com
Intermediate in Complex Organic Molecule Assembly
Applications in Materials Science (e.g., functional materials, polymers)
The application of this compound in materials science, such as in the development of functional materials or polymers, is an area with limited published research. While some commercial suppliers suggest its potential as a building block for small molecule semiconductors and semiconducting polymers, detailed studies or specific examples of materials synthesized from this compound are not found in the available literature.
Ligand Design in Coordination Chemistry
In the field of coordination chemistry, amino acids and their derivatives are frequently employed as ligands for the formation of metal complexes. The structure of this compound, with its nitrogen and oxygen donor atoms, suggests its potential to act as a chelating ligand. However, specific research articles detailing the design, synthesis, and characterization of metal complexes involving this compound as a ligand are not prevalent in the scientific databases searched.
Catalytic Role in Organic Transformations
The potential for this compound or its derivatives to play a catalytic role in organic transformations has not been documented in the reviewed literature. While boronic acid derivatives of heterocyclic compounds have been explored for their catalytic activities, there is no specific information available regarding the catalytic applications of this compound itself.
Future Research Perspectives and Emerging Areas
Development of Greener Synthetic Routes
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods for producing complex molecules like 4-Amino-6-bromonicotinic acid. Traditional synthetic pathways for related nicotinic acid derivatives often rely on harsh conditions and hazardous reagents, such as strong oxidants and toxic solvents. frontiersin.orgmdpi.com Future research is focused on overcoming these limitations through several key strategies:
Biocatalysis: The use of enzymes or whole-cell systems presents a powerful green alternative. Biocatalytic processes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high selectivity, reducing byproduct formation. frontiersin.orgnih.govnih.govresearchgate.net For instance, nitrilases have been successfully employed for the synthesis of nicotinic acid from 3-cyanopyridine (B1664610) with high yields. nih.govresearchgate.net Exploring enzymatic pathways for the amination and bromination of pyridine (B92270) precursors could lead to a highly efficient and sustainable synthesis of the target molecule.
Green Solvents: Research into replacing conventional polar aprotic solvents like DMF and DMSO is gaining traction. Cyrene™, a bio-based solvent derived from cellulose, has emerged as a promising alternative for nucleophilic aromatic substitution (SNAr) reactions on nicotinic esters. researchgate.netunimi.itresearchgate.netnih.gov Studies have shown that Cyrene™ can outperform traditional solvents and simplifies product purification due to its water solubility. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reactions, improve yields, and enhance the purity of heterocyclic compounds, including pyridine derivatives. mdpi.com This technology can reduce reaction times from hours to minutes, contributing to a more energy-efficient process.
| Synthesis Approach | Traditional Method | Greener Alternative | Key Advantages of Greener Route |
| Oxidation | Strong mineral acids (e.g., Nitric Acid), KMnO4 | Catalytic oxidation with O2, Biocatalysis | Reduced waste, avoidance of toxic byproducts (e.g., N2O), milder reaction conditions. frontiersin.org |
| Solvent | DMF, DMSO, NMP | Cyrene™, Water, Supercritical CO2 | Reduced toxicity, biodegradability, easier purification, potential for solvent reuse. researchgate.netacsgcipr.org |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) | Drastic reduction in reaction time, improved energy efficiency, potentially higher yields. mdpi.com |
| Catalysis | Stoichiometric hazardous reagents | Biocatalysts (enzymes), Heterogeneous catalysts | High selectivity, mild conditions, catalyst recyclability, reduced waste streams. nih.govnih.gov |
Exploration of Novel Reactivity Patterns
The unique arrangement of an amino group, a bromine atom, and a carboxylic acid on the pyridine ring endows this compound with a rich and versatile chemical reactivity ripe for exploration. Future research will likely focus on leveraging these functional groups to build more complex molecular architectures.
The bromine atom at the 6-position is a prime site for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for creating C-C bonds by reacting halopyridines with boronic acids. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com This opens avenues to synthesize a vast array of 6-aryl or 6-alkyl nicotinic acid derivatives.
The amino group at the 4-position can be functionalized through acylation, alkylation, or diazotization reactions. Furthermore, recent advances have demonstrated novel methods for the amination of aminopyridines via reversible π-coordination with transition metal catalysts, offering new strategies for modifying this functional group. chemistryviews.orgacs.org The carboxylic acid group can be converted into esters, amides, or other derivatives, providing another handle for molecular diversification. mdpi.com
| Functional Group | Potential Reaction Type | Potential Outcome |
| 6-Bromo | Suzuki-Miyaura Coupling | Synthesis of 6-aryl/vinyl derivatives. nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Introduction of diverse amine functionalities. | |
| Sonogashira Coupling | Formation of 6-alkynyl derivatives. | |
| 4-Amino | Acylation / Sulfonylation | Formation of amides and sulfonamides. |
| Reductive Amination | Synthesis of N-alkylated derivatives. | |
| Diazotization | Conversion to other functional groups (e.g., -OH, -Cl). | |
| 3-Carboxylic Acid | Esterification / Amidation | Creation of ester and amide libraries for screening. |
| Reduction | Conversion to primary alcohol (hydroxymethyl group). |
Computational Design of Derivatives with Tailored Properties
In silico methods are becoming indispensable in modern chemistry for accelerating the design and discovery of new molecules with specific functions. For derivatives of this compound, computational chemistry offers a powerful toolkit to predict properties and guide synthetic efforts.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening are crucial. tandfonline.comnih.govtandfonline.comresearchgate.netnih.gov Molecular docking studies, for example, can predict how different derivatives might bind to a biological target, such as an enzyme's active site, helping to prioritize compounds with the highest potential therapeutic activity. mdpi.commdpi.comtandfonline.comnih.govresearchgate.net ADMET prediction allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxicity issues. nih.govresearchgate.netnih.gov
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of designed molecules, further refining the selection process. ias.ac.inresearchgate.nettandfonline.commostwiedzy.plbohrium.com These computational approaches, when used in concert, can significantly reduce the time and cost associated with synthesizing and testing new compounds.
| Computational Tool | Application for Designing Derivatives | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., enzymes, receptors). mdpi.comnih.gov | Prioritization of derivatives with high predicted biological activity. |
| ADMET Screening | Predict pharmacokinetic properties (e.g., oral bioavailability) and toxicity profiles. tandfonline.comnih.gov | Early identification and elimination of candidates with poor drug-like properties. |
| 3D-QSAR | Develop models that correlate molecular structure with biological activity. tandfonline.comnih.gov | Guide the design of new derivatives with enhanced potency. |
| DFT Calculations | Analyze electronic properties, reactivity indices, and predict spectroscopic data. ias.ac.intandfonline.combohrium.com | Deeper understanding of molecular stability and reactivity to guide synthesis. |
Integration into Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater reproducibility. springerprofessional.demdpi.comresearchgate.netbohrium.com The synthesis of heterocyclic compounds, which is central to the pharmaceutical industry, is increasingly benefiting from this technology. springerprofessional.deresearchgate.net
For the synthesis of this compound and its derivatives, flow chemistry could be particularly advantageous for hazardous steps like nitration or bromination, where the small reactor volume minimizes risks. The precise control over reaction parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions that are often difficult to achieve in batch reactors.
Furthermore, integrating flow reactors with automated systems and real-time analytics (e.g., LC-MS, NMR) creates powerful platforms for high-throughput synthesis and optimization. nih.govinnovationnewsnetwork.comresearchgate.netscispace.comdntb.gov.ua Such automated systems can accelerate the drug discovery process by rapidly generating libraries of derivatives for biological screening. nih.govinnovationnewsnetwork.comscispace.com The development of a fully automated, end-to-end synthesis of this compound derivatives is an exciting future prospect. innovationnewsnetwork.comscispace.com
Advanced Characterization Techniques for Intricate Structural Features
A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound and its derivatives is critical for rational design. While standard techniques like 1H and 13C NMR, IR, and mass spectrometry are fundamental, advanced methods are needed to probe more intricate features. nih.gov
Single-crystal X-ray diffraction (SCXRD) provides definitive information on the solid-state conformation and packing of molecules, revealing details about hydrogen bonding and other non-covalent interactions that can influence physical properties and biological activity. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) techniques are invaluable for unambiguous structure elucidation, especially for complex derivatives. ipb.ptresearchgate.netsemanticscholar.org Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, allow for the complete assignment of proton and carbon signals and establish connectivity within the molecule. ipb.pt Zero-field NMR is an emerging technique that can provide chemically specific spectra based purely on J-coupling, offering another layer of structural information for pyridine derivatives. nih.gov
Computational methods like Hirshfeld surface analysis can be combined with experimental data to visualize and quantify intermolecular interactions within a crystal lattice, providing a deeper understanding of the forces that govern the supramolecular assembly. nih.gov
| Technique | Type of Information Provided | Relevance for this compound |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing. nih.gov | Unambiguous confirmation of structure and stereochemistry; reveals hydrogen bonding networks. |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei (H-H, C-H). ipb.ptresearchgate.net | Complete and unambiguous assignment of complex NMR spectra for derivatives. |
| NOESY NMR | Through-space correlations between nuclei. | Determination of molecular conformation and stereochemistry in solution. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. nih.gov | Understanding crystal packing forces and identifying key interaction points. |
| Zero-Field NMR | J-coupling spectra without a strong external magnetic field. nih.gov | Provides unique, high-resolution spectral fingerprints for structural analysis. |
Q & A
Q. What are the recommended synthetic routes for 4-amino-6-bromonicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis is commonly employed:
Bromination : Introduce bromine at the 6-position of nicotinic acid derivatives using (N-bromosuccinimide) in under controlled heating (60–80°C). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
Amination : Substitute the bromine atom at the 4-position using in a pressurized reactor or via Pd-catalyzed coupling. Optimize pH (8–10) and temperature (100–120°C) to minimize side products.
Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, 200–300 mesh) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time ~8.2 min.
- NMR : -NMR (DMSO-d6): δ 8.45 (s, 1H, H-2), 7.82 (d, 1H, H-5), 6.50 (br s, 2H, NH₂).
- FTIR : Confirm amino group (3350–3250 cm⁻¹, N–H stretch) and carboxylic acid (1700–1680 cm⁻¹, C=O stretch) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 4°C (long-term) or -20°C (for >6 months). Avoid repeated freeze-thaw cycles.
- Light Sensitivity : Use amber vials to prevent photodegradation.
- pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent hydrolysis of the bromine substituent .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)) to:
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Re-evaluate solubility using standardized protocols:
- Solvent Screening : Test in DMSO, DMF, ethanol, and aqueous buffers (pH 2–12).
- Gravimetric Analysis : Saturate solvents at 25°C, filter, and evaporate to determine mass.
- Contradiction Resolution : Discrepancies often arise from polymorphic forms; use XRD to identify crystalline vs. amorphous phases .
Q. How does the electronic effect of the bromine substituent influence the acid-base behavior of this compound?
- Methodological Answer : Perform potentiometric titrations (0.1 M NaOH/HCl) to determine pKa values:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
